N,N//'-Bis(4-methoxyphenyl)propanediamide
N,N//'-Bis(4-methoxyphenyl)propanediamide
Brand Name:
Vulcanchem
CAS No.:
15589-58-9
VCID:
VC0182934
InChI:
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
SMILES:
COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Molecular Formula:
C17H18N2O4
Molecular Weight:
314.34 g/mol
N,N//'-Bis(4-methoxyphenyl)propanediamide
CAS No.: 15589-58-9
Main Products
VCID: VC0182934
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
CAS No. | 15589-58-9 |
---|---|
Product Name | N,N//'-Bis(4-methoxyphenyl)propanediamide |
Molecular Formula | C17H18N2O4 |
Molecular Weight | 314.34 g/mol |
IUPAC Name | N,N'-bis(4-methoxyphenyl)propanediamide |
Standard InChI | InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Standard InChIKey | MSEFNNYTRUIQHL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC |
Solubility | 1.2 [ug/mL] |
PubChem Compound | 226624 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume